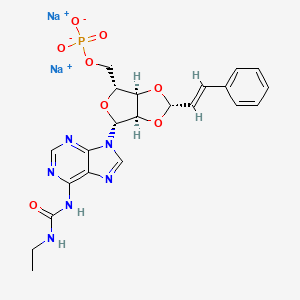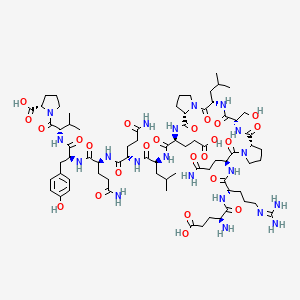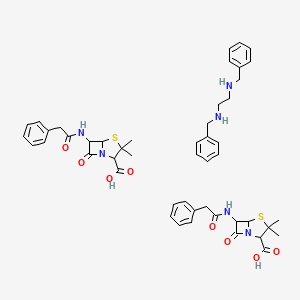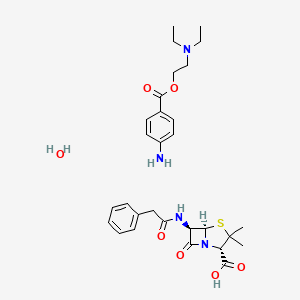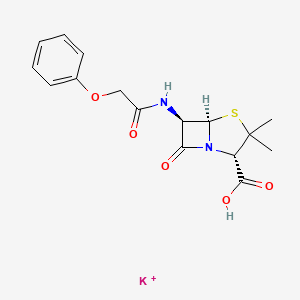
Rilpivirine hydrochloride
Overview
Description
Rilpivirine hydrochloride is a second-generation non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus type 1 (HIV-1) infections. It is known for its higher potency, longer half-life, and reduced side-effect profile compared to older non-nucleoside reverse transcriptase inhibitors such as efavirenz . This compound is marketed under the brand names Edurant and Rekambys .
Mechanism of Action
Target of Action
Rilpivirine hydrochloride, also known as Rilpivirine HCl, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretrovirals to specifically treat human immunodeficiency virus type 1 (HIV-1) . The primary target of Rilpivirine HCl is the reverse transcriptase enzyme of the HIV-1 virus .
Mode of Action
Rilpivirine HCl works by binding to reverse transcriptase, thereby blocking the RNA-dependent and DNA-dependent DNA polymerase activities, including HIV-1 replication . The internal conformational flexibility of rilpivirine and the plasticity of its interacting binding site gives it a very high potency and reduces the chance of resistance compared to other NNRTIs .
Biochemical Pathways
The key biochemical pathway affected by Rilpivirine HCl is the replication of the HIV-1 virus. By inhibiting the reverse transcriptase enzyme, Rilpivirine HCl prevents the virus from replicating within the host’s cells .
Pharmacokinetics
Rilpivirine HCl exhibits absorption-limited kinetics, resulting in sustained plasma concentrations . It is primarily metabolized by the cytochrome P450 (CYP)3A4 enzyme . The elimination half-life of the oral tablet is approximately 45 hours, while the intramuscular suspension can last between 13 to 28 weeks . About 85% of the drug is excreted via feces, with less than 1% as unchanged drug found in urine .
Result of Action
The result of Rilpivirine HCl’s action is the inhibition of HIV-1 replication, which helps to control the progression of HIV-1 infection . It has been shown to have a better tolerability than a comparative NNRTI, efavirenz, in clinical trials, with fewer central nervous system adverse effects, rashes, lipid abnormalities, and discontinuation rates .
Action Environment
The action of Rilpivirine HCl can be influenced by various environmental factors. For instance, it cannot be coadministered with a number of other drugs due to cytochrome P450 3A4 enzyme induction or gastric pH increase . These drugs include anticonvulsants, rifabutin, rifampicin, rifapentine, proton pump inhibitors, systemic dexamethasone, and St John’s wort . Therefore, the patient’s medication regimen and diet can significantly impact the efficacy and stability of Rilpivirine HCl.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rilpivirine hydrochloride involves several steps. The current procedure is mainly divided into three steps:
Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (intermediate 2): This step involves the reaction of 4-amino-3,5-dimethylphenylacrylonitrile with hydrochloric acid.
Synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (intermediate 3): This step involves the reaction of 4-chloropyrimidine with benzonitrile.
Synthesis of this compound: The final step involves the reaction between intermediate 2 and intermediate 3 in acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound have been optimized to increase yield and reduce reaction time. One such method involves the use of microwave-promoted synthesis, which significantly reduces the reaction time from 69 hours to 90 minutes and improves the overall yield from 18.5% to 21% .
Chemical Reactions Analysis
Types of Reactions
Rilpivirine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The synthesis of this compound involves nucleophilic substitution reactions.
Oxidation and Reduction Reactions: These reactions are not typically involved in the synthesis of this compound but may be relevant in its metabolic pathways.
Common Reagents and Conditions
Conditions: Reactions are typically carried out under reflux conditions to ensure complete conversion of intermediates.
Major Products
The major product formed from these reactions is this compound, which is then purified and formulated for medical use.
Scientific Research Applications
Rilpivirine hydrochloride has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Etravirine: Another non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infections.
Efavirenz: An older non-nucleoside reverse transcriptase inhibitor with a higher side-effect profile compared to rilpivirine hydrochloride.
Uniqueness
This compound is unique due to its higher potency, longer half-life, and reduced side-effect profile compared to older non-nucleoside reverse transcriptase inhibitors . It also has a high genetic barrier to resistance, requiring multiple mutations to confer significant resistance .
Properties
IUPAC Name |
4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6.ClH/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19;/h3-9,11-13H,1-2H3,(H2,25,26,27,28);1H/b4-3+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVVGZKAVZUACK-BJILWQEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220320 | |
| Record name | Rilpivirine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700361-47-3 | |
| Record name | Rilpivirine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700361-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rilpivirine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0700361473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rilpivirine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{[4-({4-[(E)-2-CYANOETHENYL]-2,6-DIMETHYLPHENYL}AMINO)PYRIMIDIN-2-YL]AMINO}BENZONITRILE HYDROCHLORIDE (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RILPIVIRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/212WAX8KDD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Rilpivirine Hydrochloride?
A1: this compound is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) []. It binds to reverse transcriptase, an enzyme crucial for HIV replication, blocking its RNA and DNA-dependent DNA polymerase activities []. This prevents the virus from replicating within infected cells.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C22H18ClN6. Its molecular weight is 402.87 g/mol [].
Q3: How is this compound characterized spectroscopically?
A3: this compound's structure and properties can be characterized using various spectroscopic techniques:
- NMR Spectroscopy: This technique, specifically variable temperature analysis and 2D NMR, has been used to identify atropisomerism in this compound and differentiate between its E and Z isomers [].
- UV Spectroscopy: UV analysis has also been employed to distinguish between the E and Z isomers of this compound. This technique is widely used for quantitative analysis in various formulations [, , , , , , ].
- Infrared Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule and complements the structural data obtained from other techniques [].
Q4: What is known about the stability of this compound under various conditions?
A4: this compound's stability has been assessed under various stress conditions to simulate potential degradation pathways []:
- Acidic and Alkaline Hydrolysis: Studies have shown its susceptibility to degradation under these conditions, with the generation of specific impurity profiles [, , ].
- Oxidative Stress: This condition also leads to the formation of degradation products, highlighting the need for appropriate formulation strategies [, , ].
- Thermal and Photolytic Stress: this compound exhibits sensitivity to heat and light exposure, leading to degradation. These factors are crucial considerations during formulation and storage [, , , ].
Q5: What strategies have been explored to enhance the solubility and bioavailability of this compound?
A5: Due to its classification as a BCS class II drug with poor aqueous solubility [], several approaches have been investigated to improve its bioavailability:
- Nanosponges: β-cyclodextrin nanosponges synthesized using a microwave-mediated method have shown promise in enhancing this compound solubility and dissolution rate, leading to improved oral bioavailability in rat models [].
- Floating Microspheres: These systems, designed to increase gastric residence time, have been formulated using polymers like ethyl cellulose and carbopol. This approach aims to improve drug absorption and bioavailability, particularly for drugs with poor solubility in the intestinal environment [, ].
- Self-Emulsifying Drug Delivery Systems (SMEDDS): These formulations enhance drug solubility and dissolution, ultimately aiming to improve oral bioavailability [].
- Spray Drying Technique: This method has been employed to convert the crystalline form of this compound into a more soluble amorphous form. This change in solid-state properties can significantly impact dissolution rate and bioavailability [].
Q6: What analytical techniques are used for the quantification and characterization of this compound?
A6: Several analytical methods are employed for this compound analysis:
- RP-HPLC: This versatile technique is widely used for both quantitative analysis in various formulations and the identification and quantification of impurities [, , , , , , , , , , ]. Different mobile phases and columns have been explored to optimize separation and detection.
- UV Spectrophotometry: This method, often coupled with derivatization techniques, provides a simple and rapid approach for quantifying this compound in bulk and pharmaceutical formulations [, , , , , ].
- Peak Purity Evaluation: This analytical tool is frequently used in conjunction with RP-HPLC to ensure the purity of the this compound peak and confirm that no co-eluting degradation products are present [, ].
Q7: How does this compound interact with other drugs?
A7: this compound is primarily metabolized by CYP3A4 enzymes in the liver []. Co-administration with drugs that induce or inhibit CYP3A4 can significantly alter its plasma concentrations, potentially leading to therapeutic failure or toxicity.
Q8: What are the known mechanisms of resistance to this compound?
A8: As with other NNRTIs, mutations in the HIV reverse transcriptase enzyme can confer resistance to this compound []. These mutations often arise during viral replication and can limit the drug's long-term effectiveness. Cross-resistance with other NNRTIs can also occur, making the choice of subsequent therapies crucial.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



